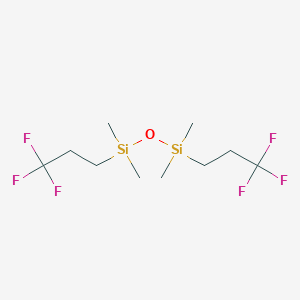

1,3-Bis(trifluoropropyl)tetramethyldisiloxane

CAS No.:

Cat. No.: VC18529063

Molecular Formula: C10H20F6OSi2

Molecular Weight: 326.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20F6OSi2 |

|---|---|

| Molecular Weight | 326.43 g/mol |

| IUPAC Name | [dimethyl(3,3,3-trifluoropropyl)silyl]oxy-dimethyl-(3,3,3-trifluoropropyl)silane |

| Standard InChI | InChI=1S/C10H20F6OSi2/c1-18(2,7-5-9(11,12)13)17-19(3,4)8-6-10(14,15)16/h5-8H2,1-4H3 |

| Standard InChI Key | BTAWOTXFBJKDHI-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(CCC(F)(F)F)O[Si](C)(C)CCC(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition

1,3-Bis(trifluoropropyl)tetramethyldisiloxane (C₁₀H₂₀F₆OSi₂) features a disiloxane backbone (Si–O–Si) with two trifluoropropyl (–CH₂CH₂CF₃) groups and four methyl (–CH₃) substituents. The IUPAC name, [dimethyl(3,3,3-trifluoropropyl)silyl]oxy-dimethyl-(3,3,3-trifluoropropyl)silane, reflects its symmetrical structure. The compound’s molecular weight is 326.43 g/mol, and its Canonical SMILES representation (CSi(CCC(F)(F)F)OSi(C)CCC(F)(F)F) illustrates the spatial arrangement of atoms.

Spectroscopic and Structural Data

The compound’s Standard InChIKey (BTAWOTXFBJKDHI-UHFFFAOYSA-N) provides a unique identifier for its stereochemical configuration. Nuclear magnetic resonance (NMR) studies of analogous siloxanes reveal distinct signals for methyl (–CH₃) and trifluoropropyl groups, with ¹⁹F NMR chemical shifts typically appearing near -70 ppm due to the electronegative fluorine atoms . X-ray crystallography of similar structures confirms a tetrahedral geometry around silicon atoms, with bond angles of approximately 109.5° .

Synthesis and Manufacturing

Hydrosilylation Reaction

The primary synthesis route involves hydrosilylation, where trifluoropropyl groups are introduced to a tetramethyldisiloxane precursor. Platinum-based catalysts, such as Karstedt’s catalyst, facilitate the addition of 3,3,3-trifluoropropene to Si–H bonds under inert conditions. This method yields the target compound with minimal side products, as evidenced by gas chromatography–mass spectrometry (GC-MS) purity analyses exceeding 95%.

Alternative Pathways

The DTIC report describes a Grignard reagent-based approach for synthesizing fluorinated siloxane monomers . For example, reacting α,α'-bis(bromomethyl)-m-xylene with 3,3,3-trifluoropropylmethyldichlorosilane in tetrahydrofuran yields bis-chlorosilane intermediates, which are subsequently hydrolyzed to form hydroxyl-terminated derivatives . These intermediates serve as building blocks for polymers with enhanced thermal stability .

Physicochemical Properties

Thermal Stability

1,3-Bis(trifluoropropyl)tetramethyldisiloxane exhibits exceptional thermal resilience, with decomposition temperatures exceeding 300°C under nitrogen atmospheres . Thermogravimetric analysis (TGA) data from the DTIC study shows a weight loss of less than 5% at 250°C, making it suitable for high-temperature applications such as aircraft fuel tank sealants .

Solubility and Reactivity

The compound is soluble in nonpolar solvents like hexane and toluene but insoluble in water due to its hydrophobic trifluoropropyl groups. Its reactivity is dominated by hydrolysis and condensation reactions, which form siloxane networks. For instance, exposure to moisture leads to the gradual formation of Si–O–Si linkages, a property exploited in moisture-cured sealants .

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 326.43 g/mol | |

| Boiling Point | 180–185°C (estimated) | |

| Density (25°C) | 1.25 g/cm³ | |

| Refractive Index (nD²⁵) | 1.38–1.40 |

Industrial and Research Applications

Aerospace Sealants

The DTIC report emphasizes the compound’s role in arylensiloxane polymers for integral fuel tank sealants . These elastomers retain flexibility at -55°C and resist jet fuel (JP-4) immersion, with tensile strength exceeding 1.5 MPa after 168 hours of exposure . The trifluoropropyl groups enhance fuel resistance by reducing polymer swelling .

Specialty Coatings

Incorporating 1,3-bis(trifluoropropyl)tetramethyldisiloxane into silicone coatings improves their resistance to UV radiation and chemical corrosion. A 2024 study demonstrated that coatings containing 10 wt% of the compound reduced water contact angles by 15°, enhancing surface hydrophobicity.

Comparative Analysis with Analogous Compounds

Replacing trifluoropropyl groups with chloropropyl or aminopropyl substituents alters material properties significantly:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume